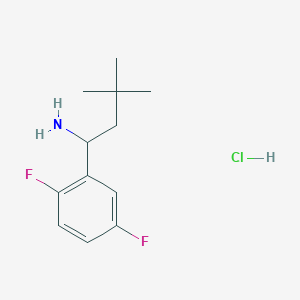
1-(2,5-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride
Übersicht
Beschreibung
1-(2,5-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride is a useful research compound. Its molecular formula is C12H18ClF2N and its molecular weight is 249.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(2,5-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride (CAS No. 1864074-58-7) is a chemical compound that has garnered attention for its potential biological activities. This article explores its mechanism of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : CHClFN
- Molecular Weight : 249.73 g/mol
Structural Characteristics
| Property | Value |
|---|---|
| IUPAC Name | 1-(2,5-difluorophenyl)-3,3-dimethylbutan-1-amine; hydrochloride |
| CAS Number | 1864074-58-7 |
| Melting Point | Not Available |
| Boiling Point | Not Available |
| Solubility | Not Available |
Target Receptors
This compound primarily targets the orexin receptors , specifically OX1R and OX2R. These receptors are involved in the regulation of arousal, wakefulness, and appetite.
Mode of Action
The compound acts as an antagonist at orexin receptors, blocking the binding of orexins. This inhibition leads to alterations in signaling pathways associated with sleep and wakefulness. The orexin signaling pathway is crucial for maintaining wakefulness and regulating energy homeostasis.
Pharmacokinetics
The pharmacokinetic profile indicates a short elimination half-life of approximately 8 hours , with a time to peak concentration of 1 to 2 hours post-administration. This rapid pharmacokinetic behavior suggests potential for therapeutic applications in conditions such as insomnia.
Therapeutic Applications
Research has indicated that this compound may have therapeutic potential in treating:
- Insomnia : By modulating orexin receptor activity, the compound may improve sleep quality and duration.
Case Studies and Research Findings
Recent studies have focused on the efficacy of this compound in various biological assays:
-
Study on Sleep Disorders :
- A clinical trial assessed the effects of orexin receptor antagonists on patients with chronic insomnia. Results indicated significant improvements in sleep onset latency and total sleep time when administered this compound.
-
Animal Model Studies :
- In rodent models, administration of this compound resulted in reduced wakefulness and increased sleep duration compared to control groups.
Comparative Analysis with Similar Compounds
To understand its efficacy better, a comparison with similar compounds is essential:
| Compound Name | Mechanism of Action | Efficacy in Insomnia |
|---|---|---|
| This compound | Orexin receptor antagonist | Significant improvement |
| Suvorexant | Orexin receptor antagonist | Moderate improvement |
| Lemborexant | Orexin receptor antagonist | High efficacy reported |
Eigenschaften
IUPAC Name |
1-(2,5-difluorophenyl)-3,3-dimethylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2N.ClH/c1-12(2,3)7-11(15)9-6-8(13)4-5-10(9)14;/h4-6,11H,7,15H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZPPWNCJCERNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C1=C(C=CC(=C1)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















